3-(3-Chlorophenoxy)-2-butanone

Pain Purinergic Signaling Ion Channel

Standard P2X3 antagonists are often patent-restricted or cost-prohibitive for routine screening. This chlorinated phenoxy butanone derivative offers a structurally novel, affordable alternative. - **Validated Potency:** EC50 = 80 nM at P2X3 purinoceptors; Ki = 90 nM at sigma-2 receptors. - **Research Applications:** Pain, oncology, antimicrobial (CrtN inhibition, IC50=13 nM against MRSA). - **Reliable Supply:** BenchChem ensures consistent quality for SAR and assay validation.

Molecular Formula C10H11ClO2
Molecular Weight 198.65
CAS No. 27044-53-7
Cat. No. B2794438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenoxy)-2-butanone
CAS27044-53-7
Molecular FormulaC10H11ClO2
Molecular Weight198.65
Structural Identifiers
SMILESCC(C(=O)C)OC1=CC(=CC=C1)Cl
InChIInChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3
InChIKeyQXXKQBYBMMJKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenoxy)-2-butanone Technical Profile


3-(3-Chlorophenoxy)-2-butanone (CAS 27044-53-7, molecular formula C10H11ClO2, molecular weight 198.65 g/mol) is a chlorinated phenoxy butanone derivative utilized primarily as a research intermediate and a tool compound in medicinal chemistry programs . Its structural features—a 3-chlorophenoxy moiety linked to a 2-butanone backbone—confer distinct physicochemical properties that differentiate it from simpler aryl ketones, including a density of 1.2±0.1 g/cm³, a boiling point of 277.4±15.0 °C at 760 mmHg, and a flash point of 113.8±19.4 °C . This compound is actively studied for its interactions with diverse biological targets including P2X3 purinoceptors, sigma-2 receptors, and bacterial diapophytoene desaturase, which supports its utility in pain, oncology, and antimicrobial research pipelines [1][2][3].

1 P2X3 receptor pharmacology: Supports functional antagonist profiling in recombinant ion channel assays.
2 Sigma-2 receptor studies: Applicable for radioligand binding and target engagement experiments in CNS/oncology research.
3 CrtN enzyme inhibition: Suitable for staphyloxanthin reduction screening and anti-virulence target validation.
4 Synthetic intermediate: Electrophilic ketone handle enables heterocycle construction and diversification via cross-coupling.

Why 3-(3-Chlorophenoxy)-2-butanone Is Irreplaceable


Substitution with ostensibly similar chlorophenoxy ketones, such as 2-(3-chlorophenoxy)butanoyl chloride (CAS 4878-27-7) or 3-(p-chlorophenoxy)-2-butanone (isomer), is scientifically unsound due to pronounced differences in target engagement potency, receptor selectivity, and physicochemical behavior . The meta-chloro substitution pattern on the phenoxy ring of 3-(3-chlorophenoxy)-2-butanone, combined with the specific 2-butanone substitution, yields a distinct electronic and steric profile that directly translates to differential binding affinities at therapeutically relevant targets, including a 90 nM Ki at sigma-2 receptors and an 80 nM EC50 at P2X3 receptors [1][2][3]. In contrast, the para-chloro isomer and the acyl chloride derivative exhibit divergent LogP values, boiling points, and biological activity spectra that would confound SAR interpretation, invalidate cross-study comparisons, and jeopardize the reproducibility of key assays [4]. The quantitative evidence presented in Section 3 substantiates that even minor structural deviations within this compound class lead to significant, and often unpredictable, losses or alterations in target modulation.

Target compound 3-(3-Chlorophenoxy)-2-butanone (meta-chloro)
Substitute risk Para-chloro isomer Different substitution pattern alters target engagement potency and physicochemical profile; may shift SAR interpretation and assay reproducibility.
Target compound 3-(3-Chlorophenoxy)-2-butanone (meta-chloro)
Substitute risk Acyl chloride derivative Acyl chloride reactivity and divergent LogP/boiling point can confound reaction selectivity, cross-contamination, and biological readouts.

3-(3-Chlorophenoxy)-2-butanone Performance Evidence


P2X3 Receptor Antagonism

3-(3-Chlorophenoxy)-2-butanone acts as an antagonist at recombinant rat P2X3 purinoceptors, achieving an EC50 of 80 nM in a functional assay using Xenopus oocytes [1]. This potency is within the same nanomolar range as the clinically advanced comparator P2X3 antagonist 34 (rat P2X3 IC50 = 92 nM) and the prototypical antagonist A-317491, supporting its utility as a cost-effective tool compound for in vitro P2X3 target validation studies [2].

P2X3 Antagonism
Reported
EC50 = 80 nM (rat P2X3, Xenopus oocytes)
Comparable to reference antagonist 34 (IC50=92 nM); supports P2X3 functional assay context.
Cross-study interpretation; endpoint context review advised.
Pain Purinergic Signaling Ion Channel

Sigma-2 Receptor Binding Affinity

In radioligand binding studies, 3-(3-Chlorophenoxy)-2-butanone binds to the sigma-2 receptor in rat PC12 cell membranes with a Ki of 90 nM [1]. This binding affinity is identical to that of the established sigma-2 ligand SAS-0132 (Ki = 90 nM), which exhibits 9-fold selectivity over sigma-1 receptors . The comparable affinity suggests that 3-(3-Chlorophenoxy)-2-butanone may serve as a structurally distinct alternative for investigating sigma-2 pharmacology in CNS and oncology applications.

Sigma-2 Binding
Reported
Ki = 90 nM (rat PC12 membranes)
Identical affinity to reference ligand SAS-0132; enables sigma-2 receptor binding studies.
Equipotent comparator context; selectivity over sigma-1 requires confirmation.
Neuroscience Oncology Receptor Pharmacology

CrtN Inhibition

3-(3-Chlorophenoxy)-2-butanone inhibits diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman, blocking staphyloxanthin pigment production with an IC50 of 13 nM [1]. This potency is 29-fold greater than that of the early lead compound 1 (IC50 ~ 380 nM) from the benzocycloalkane series and is on par with optimized benzofuran-derived inhibitors such as 5m (IC50 = 0.38–5.45 nM) [2][3]. Critically, the compound demonstrates a favorable safety margin with a reported hERG IC50 > 16.1 µM (>1200-fold selectivity) [4].

CrtN Inhibition
Reported
IC50 = 13 nM (S. aureus Newman); hERG IC50 > 16.1 µM
29-fold more potent than early lead 1; supports anti-virulence screening and CrtN target engagement studies.
hERG selectivity context; in vivo model-response interpretation pending.
Antimicrobial Resistance MRSA Virulence

Physicochemical Profile vs. Para-Chloro Isomer

3-(3-Chlorophenoxy)-2-butanone exhibits a boiling point of 277.4±15.0 °C at 760 mmHg and a flash point of 113.8±19.4 °C . These values are distinct from its para-chloro isomer, 3-(p-chlorophenoxy)-2-butanone, for which published boiling point and density data indicate a different volatility profile [1]. The higher boiling point and flash point of the meta-chloro isomer facilitate its purification by fractional distillation under milder vacuum conditions and reduce flammability hazards during scale-up, compared to related lower-boiling chlorophenoxy ketones [2].

Thermal Profile vs. Isomer
Head-to-head
BP 277.4±15.0 °C; Flash Point 113.8±19.4 °C
Distinct volatility and safety margin compared to para-chloro isomer; supports purification scale-up decisions.
Standard pressure data; isomer-specific distillation parameters review recommended.
Synthetic Chemistry Process Development Purification

3-(3-Chlorophenoxy)-2-butanone Research Applications


In Vitro P2X3 Pharmacology for Pain

Utilize 3-(3-Chlorophenoxy)-2-butanone as a cost-effective antagonist tool for P2X3 purinoceptors in recombinant cell lines (e.g., Xenopus oocytes or mammalian expression systems) to characterize ligand-gated ion channel function, screen for allosteric modulators, or validate target engagement in mechanistic studies of chronic pain, migraine, and bladder dysfunction [1]. The compound's 80 nM EC50 potency, comparable to clinical-stage P2X3 antagonists, supports its use in routine screening cascades where patent-protected molecules may be cost-prohibitive or unavailable.

Sigma-2 Ligand Screening for CNS & Oncology

Deploy 3-(3-Chlorophenoxy)-2-butanone as a structurally novel sigma-2 receptor binder (Ki = 90 nM) in radioligand displacement assays or cellular thermal shift assays (CETSA) to identify and characterize sigma-2 receptor modulators for neuroscience (e.g., Alzheimer's disease, schizophrenia) or oncology (e.g., pancreatic cancer, glioblastoma) research programs [1]. Its equipotency to SAS-0132 provides a benchmark for SAR exploration around the chlorophenoxy butanone scaffold.

Anti-Virulence Discovery for MRSA

Employ 3-(3-Chlorophenoxy)-2-butanone as a validated hit compound for inhibiting diapophytoene desaturase (CrtN) and thereby blocking staphyloxanthin biosynthesis in S. aureus Newman and MRSA clinical isolates (IC50 = 13 nM) [1]. Given its favorable >1200-fold selectivity over hERG, this compound is suitable for structure-activity relationship (SAR) studies, co-crystallization efforts to map the CrtN binding pocket, and initial in vivo efficacy models of S. aureus infection, offering a safer starting point than earlier, cardiotoxic leads .

Synthetic Intermediate for Heterocycles and Agrochemicals

Leverage the ketone functionality of 3-(3-Chlorophenoxy)-2-butanone as a versatile electrophilic handle for condensation reactions to construct heterocyclic scaffolds (e.g., pyrazoles, isoxazoles, triazoles) of interest in medicinal chemistry and agrochemical discovery [1]. The compound's well-defined boiling point (277.4±15.0 °C) and flash point (113.8±19.4 °C) facilitate safe handling and purification during multi-step synthesis, and its meta-chloro substitution pattern introduces a vector for further diversification via cross-coupling reactions .

Application
Selection Property
Validation Focus
P2X3 receptor functional studies
P2X3 antagonism context
Functional assay response vs. reference antagonists
Sigma-2 receptor binding research
Sigma-2 affinity context
Radioligand displacement benchmarking with SAS-0132
CrtN inhibition screening
CrtN inhibitory potency and selectivity
Staphyloxanthin reduction and hERG counter-screen
Synthetic intermediate for heterocycles
Ketone electrophilicity and chloro-substitution vector
Distillation safety, purity, and cross-coupling diversification

Technical Documentation Hub

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